N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-9-18-14-7-6-13(17-16(20)11-3-4-11)10-12(14)5-8-15(18)19/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXFQPLHYXDDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the propyl group and the cyclopropane ring through various alkylation reactions. The final step usually involves the formation of the carboxamide group through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: Another compound with a similar quinoline core but different functional groups.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-quinolinyl]carboxamide: Shares structural similarities but differs in the substituents attached to the core.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound belonging to the class of benzanilides. It has garnered attention for its potential biological activities, particularly in the context of plant physiology and possibly in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| LogP | 3.568 |
| Polar Surface Area | 38.96 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The primary biological activity of this compound is linked to its interaction with the PYR/PYL family of abscisic acid (ABA) receptors . This compound mimics ABA and binds to these receptors, leading to the activation of downstream signaling pathways involved in plant stress responses.
Biochemical Pathways
The binding of this compound to ABA receptors inhibits type 2C phosphatases (PP2C), which are negative regulators of ABA signaling. This inhibition promotes the activation of various stress-related genes and pathways that enhance plant resilience to abiotic stresses such as drought and salinity.
Biological Activity in Plants
Research indicates that treatments with this compound can lead to several physiological effects:
- Inhibition of Seed Germination : This compound has been shown to delay germination under stress conditions.
- Reduction of Leaf Water Loss : By enhancing ABA signaling, it helps maintain water retention in leaves.
- Promotion of Drought Resistance : Plants treated with this compound exhibit improved survival rates under drought conditions.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Drought Resistance :
- A study published in Plant Physiology demonstrated that application of this compound increased drought tolerance in Arabidopsis thaliana by enhancing ABA-mediated signaling pathways.
- Effects on Seed Germination :
- Impact on Water Use Efficiency :
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide?
Answer: The compound is synthesized via multi-step protocols involving:
- Cyclopropane ring formation : Cyclopropanecarboxylic acid derivatives are often coupled to tetrahydroquinoline scaffolds using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
- Tetrahydroquinoline core modification : Propyl substitution at the 1-position is achieved through alkylation reactions, typically using propyl halides in the presence of a base (e.g., K₂CO₃) .
- Purification : Flash column chromatography with silica gel and gradients of ethyl acetate/hexanes is standard. Purity is confirmed via HPLC (≥95%) and NMR .
Q. How is the structural identity of this compound validated in academic research?
Answer:
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
- Spectroscopic methods :
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?
Answer:
- Chiral chromatography : Supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂, 100 bar) separates enantiomers. Retention times (e.g., 2.42 min vs. 3.30 min) and optical rotation ([α]D values) distinguish (S)- and (R)-forms .
- Stereochemical assignment : Independent synthesis of enantiopure intermediates (e.g., homoproline derivatives) coupled with X-ray data provides absolute configuration .
Q. What strategies are used to analyze discrepancies in biological activity data across studies?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopropane vs. cyclohexane carboxamides) on target binding using docking studies .
- Assay variability mitigation :
Methodological Challenges and Solutions
Q. How can researchers optimize yield in the final coupling step?
Answer:
Q. What analytical techniques are critical for detecting degradation products?
Answer:
- Stability studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS : Identifies major degradation products (e.g., cyclopropane ring-opened aldehydes or quinoline hydroxylation byproducts) .
Critical Analysis of Evidence
- Contradictions : While and both describe carboxamide coupling, the former emphasizes chiral resolution, whereas the latter focuses on Suzuki-Miyaura cross-coupling for aryl substitutions.
- Gaps : Limited data on metabolic pathways or in vivo pharmacokinetics; further studies using radiolabeled compounds are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
